molecular formula C20H19FN2OS B2623295 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide CAS No. 894003-22-6

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide

Cat. No.: B2623295
CAS No.: 894003-22-6
M. Wt: 354.44
InChI Key: DZQJHCQMDBBDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is a benzamide derivative featuring a central 1,3-thiazole ring substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to the 3-methylbenzamide group. Its design aligns with pharmacophores common in medicinal chemistry, where thiazole rings and fluorinated aromatic systems are often leveraged for metabolic stability and binding interactions .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-13-4-3-5-16(12-13)19(24)22-11-10-18-14(2)23-20(25-18)15-6-8-17(21)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQJHCQMDBBDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s closest analogs, identified from screening data (), share its core 2-(4-substituted-phenyl)-4-methyl-1,3-thiazol-5-yl-ethyl scaffold but differ in substituents and linker groups. Below is a detailed comparison:

Key Observations:

Methoxy vs. Methyl: Methoxy groups (e.g., in compound 1) introduce polarity and hydrogen-bonding capacity, whereas methyl groups (compound 2) enhance lipophilicity and metabolic stability.

Linker Group Differences: Benzamide vs. Sulfonamide: The target’s benzamide linker may confer greater conformational rigidity and hydrogen-bond donor/acceptor capacity compared to sulfonamide-based analogs (e.g., compounds 1–4), which are more polar and may exhibit altered solubility profiles .

Molecular Weight and Bioavailability :

  • The target compound’s estimated molecular weight (~380 g/mol) is lower than its sulfonamide analogs (400–442 g/mol), suggesting better compliance with Lipinski’s rule of five for oral bioavailability .

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is a compound that has attracted interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is C21H21FN2OS. The compound features a thiazole ring, a fluorophenyl group, and a benzamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H21FN2OS
Molecular Weight400.47 g/mol
Purity≥95%

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The thiazole moiety is known for its role in inhibiting various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling, influencing processes such as cell proliferation and apoptosis.

Antitumor Activity

Several studies have investigated the antitumor properties of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide. For instance:

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. An IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 1.30 μM against HepG2 liver cancer cells, indicating significant potency compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Specific tests indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 1: Antitumor Efficacy

A study conducted on HepG2 cells evaluated the antitumor efficacy of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide. Results indicated:

  • Cell Cycle Arrest : The compound induced G2/M phase arrest in cancer cells, leading to increased apoptosis.
  • Combination Therapy : When used in combination with other chemotherapeutic agents, such as taxol and camptothecin, it enhanced their anticancer effects .

Case Study 2: Antimicrobial Assessment

In another study assessing antimicrobial activity:

  • Disk Diffusion Method : The compound was tested against various pathogens using the disk diffusion method. Notably, it showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 μg/ml .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.